molecular formula C5H6Cl2N2O B2400248 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride CAS No. 2073066-52-9

1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride

Cat. No.: B2400248
CAS No.: 2073066-52-9
M. Wt: 181.02
InChI Key: IVUSXNLLNFYPQJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be employed to facilitate hydrolysis and other reactions.

Major Products:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    1-Methyl-1H-imidazole-2-carboxylic acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-2-carbonyl chloride hydrochloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in various synthetic transformations and modifications of biomolecules .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-imidazole-2-carbonyl chloride hydrochloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

1-methylimidazole-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c1-8-3-2-7-5(8)4(6)9;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSXNLLNFYPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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